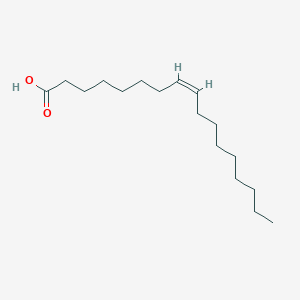
Chinifur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chinifur can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthesis typically involves the reaction of 4-quinolinecarboxamide with 4-(diethylamino)-1-methylbutyl and 2-(2-(5-nitro-2-furanyl)ethenyl) groups . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chinifur unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, insbesondere in Gegenwart von Reduktionsmitteln, um reduzierte Formen zu ergeben.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Nitroderivaten führen, während die Reduktion Aminderivate erzeugen könnte .
Wissenschaftliche Forschungsanwendungen
Chinifur hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht wegen seiner inhibitorischen Wirkungen auf bestimmte Enzyme, insbesondere in parasitären Organismen.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von parasitären Erkrankungen wie Trypanosomiasis.
Industrie: Verwendung bei der Entwicklung neuer chemischer Prozesse und Produkte
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die Trypanothion-Reduktase von Trypanosoma congolense hemmt. Dieses Enzym ist entscheidend für das Überleben des Parasiten, und seine Hemmung stört das Redoxgleichgewicht innerhalb des Organismus, was zu seinem Tod führt . Die Verbindung interagiert mit dem aktiven Zentrum des Enzyms und verhindert, dass es die Reduktion von Trypanothiondisulfid zu Trypanothion katalysiert .
Ähnliche Verbindungen:
- Chloramphenicol
- Nifuroxim
- Nitrofurantoin
- Nifurtimox
- Benznidazol
- Misonidazol
Vergleich: this compound ist einzigartig in seiner selektiven Hemmung der Trypanothion-Reduktase von Trypanosoma congolense, während andere ähnliche Verbindungen möglicherweise andere Enzyme oder Wege angreifen. Chloramphenicol ist beispielsweise ein Antibiotikum, das die bakterielle Proteinsynthese hemmt, während Nitrofurantoin hauptsächlich für Harnwegsinfektionen verwendet wird . Die Spezifität von this compound für die Trypanothion-Reduktase macht es besonders wertvoll für die Untersuchung und Behandlung von Trypanosomiasis .
Wirkmechanismus
Chinifur exerts its effects by selectively inhibiting Trypanosoma congolense trypanothione reductase. This enzyme is crucial for the survival of the parasite, and its inhibition disrupts the redox balance within the organism, leading to its death . The compound interacts with the enzyme’s active site, preventing it from catalyzing the reduction of trypanothione disulfide to trypanothione .
Vergleich Mit ähnlichen Verbindungen
- Chloramphenicol
- Nifuroxime
- Nitrofurantoin
- Nifurtimox
- Benznidazole
- Misonidazole
Comparison: Chinifur is unique in its selective inhibition of Trypanosoma congolense trypanothione reductase, whereas other similar compounds may target different enzymes or pathways. For instance, chloramphenicol is an antibiotic that inhibits bacterial protein synthesis, while nitrofurantoin is used primarily for urinary tract infections . The specificity of this compound for trypanothione reductase makes it particularly valuable in the study and treatment of trypanosomiasis .
Eigenschaften
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,26,30)/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCJDYSIZMKAC-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70762-66-2 |
Source


|
| Record name | Chinifur | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070762662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
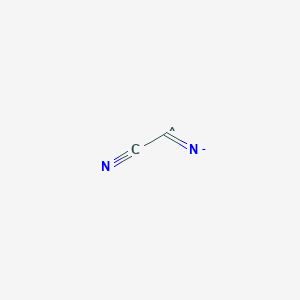
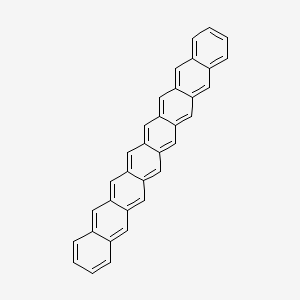
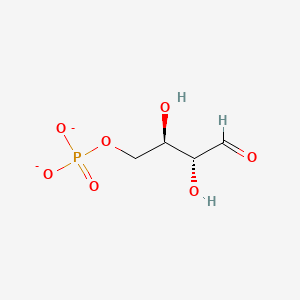
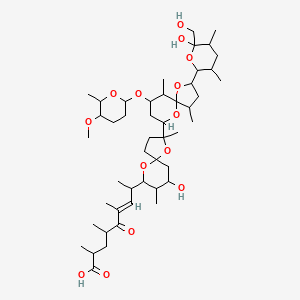
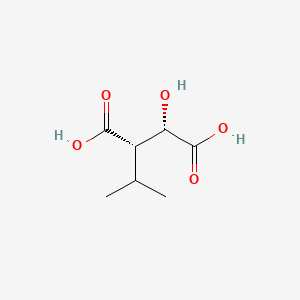

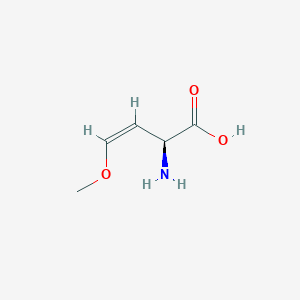


![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)
![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)

